molecular formula C13H21NO B15240144 4-ethoxy-N-(2-methylbutyl)aniline

4-ethoxy-N-(2-methylbutyl)aniline

Cat. No.: B15240144
M. Wt: 207.31 g/mol
InChI Key: WLTZPVYLVPOHNU-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-methylbutyl)aniline is an organic compound with the molecular formula C13H21NO It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 2-methylbutyl group, and the hydrogen atom on the para position of the benzene ring is replaced by an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-methylbutyl)aniline typically involves the alkylation of 4-ethoxyaniline with 2-methylbutyl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-methylbutyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or hydrocarbon derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine or hydrocarbon derivatives.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

4-ethoxy-N-(2-methylbutyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-methylbutyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting biochemical processes. Its ethoxy and 2-methylbutyl groups can influence its binding affinity and specificity towards different molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxyaniline: Similar structure but lacks the 2-methylbutyl group.

    N-(2-methylbutyl)aniline: Similar structure but lacks the ethoxy group.

    4-methoxy-N-(2-methylbutyl)aniline: Similar structure with a methoxy group instead of an ethoxy group.

Uniqueness

4-ethoxy-N-(2-methylbutyl)aniline is unique due to the presence of both the ethoxy and 2-methylbutyl groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

4-ethoxy-N-(2-methylbutyl)aniline

InChI

InChI=1S/C13H21NO/c1-4-11(3)10-14-12-6-8-13(9-7-12)15-5-2/h6-9,11,14H,4-5,10H2,1-3H3

InChI Key

WLTZPVYLVPOHNU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNC1=CC=C(C=C1)OCC

Origin of Product

United States

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